2-Methyl-3,5-dinitrobenzyl alcohol
Overview
Description
2-Methyl-3,5-dinitrobenzyl alcohol is an organic compound belonging to the class of dinitrotoluenes. These compounds are characterized by a benzene ring substituted with a methyl group and two nitro groups. The molecular formula for this compound is CH₃C₆H₂(NO₂)₂CH₂OH . This compound is known for its applications in various chemical syntheses and research.
Preparation Methods
The synthesis of 2-Methyl-3,5-dinitrobenzyl alcohol typically involves the nitration of toluene derivatives followed by reduction and subsequent functional group transformations. One common method includes the nitration of 2-methylbenzyl alcohol to introduce nitro groups at the 3 and 5 positions. This is followed by reduction to form the desired alcohol .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the nitration and reduction processes efficiently .
Chemical Reactions Analysis
2-Methyl-3,5-dinitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include amines, aldehydes, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
2-Methyl-3,5-dinitrobenzyl alcohol is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-dinitrobenzyl alcohol involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the formation of covalent bonds with proteins, nucleic acids, and other cellular components, affecting their function and activity .
Comparison with Similar Compounds
2-Methyl-3,5-dinitrobenzyl alcohol can be compared with other dinitrotoluene derivatives such as:
3,5-Dinitrobenzyl alcohol: Similar in structure but lacks the methyl group at the 2 position, leading to different reactivity and applications.
2,4-Dinitrotoluene: Another dinitrotoluene derivative with nitro groups at different positions, resulting in distinct chemical properties and uses.
2,6-Dinitrotoluene: Similar to 2,4-dinitrotoluene but with nitro groups at the 2 and 6 positions, affecting its reactivity and applications
The uniqueness of 2-Methyl-3,5
Properties
IUPAC Name |
(2-methyl-3,5-dinitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-6(4-11)2-7(9(12)13)3-8(5)10(14)15/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBXFLNVFJFEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001600 | |
Record name | (2-Methyl-3,5-dinitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-94-0 | |
Record name | 2-Methyl-3,5-dinitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80866-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3,5-dinitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Methyl-3,5-dinitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501001600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3,5-dinitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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